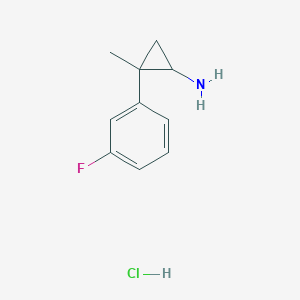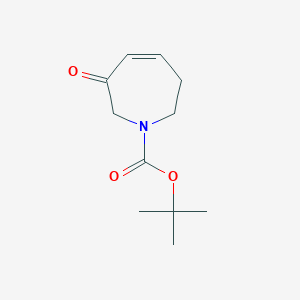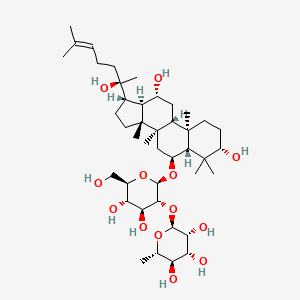
20(R)-Ginsenoside Rg2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20®-Ginsenoside Rg2 is a rare ginsenoside found in Panax ginseng, a traditional medicinal herb used in East Asia for over two thousand years. This compound is known for its unique stereochemistry and significant pharmacological properties, including anti-tumor, antioxidant, anti-fatigue, neuroprotective, and osteoclastogenesis inhibitory effects .
Mechanism of Action
Target of Action
The primary targets of 20®-Ginsenoside Rg2 are the silent information regulator SIRT1 and the hepatic glucose production via AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression . SIRT1 plays a crucial role in reducing oxidative stress and inflammation , while the hepatic glucose production pathway is important for the regulation of glucose metabolism .
Mode of Action
20®-Ginsenoside Rg2 interacts with its targets by inhibiting reactive oxygen species (ROS) production, increasing intracellular levels of antioxidants, and attenuating apoptosis . It also suppresses hepatic glucose production via AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression .
Biochemical Pathways
The biochemical pathways affected by 20®-Ginsenoside Rg2 include the SIRT1 signaling pathway and the AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression pathway . The downstream effects of these pathways include reduced oxidative stress and inflammation, improved post-ischemic cardiac function, decreased infarct size, and reduced apoptotic index .
Pharmacokinetics
It’s known that the compound can be thoroughly converted into 20 (s/r)-rg2 and their 25-oh derivatives 20 (s/r)-rf2 . This transformation pathway suggests that the compound undergoes significant metabolic changes in the body.
Result of Action
The molecular and cellular effects of 20®-Ginsenoside Rg2’s action include improved post-ischemic cardiac function, decreased infarct size, reduced apoptotic index, diminished expression of creatine kinase-MB, aspartate aminotransferase and lactate dehydrogenase in serum, upregulated expression of SIRT1, B-cell lymphoma-2, procaspase-3 and procaspase-9, and downregulated expression of Bax and acetyl (Ac)-p53 . It also results in reduced myocardial superoxide generation, gp91 phox expression, malondialdehyde content, cardiac pro-inflammatory markers and increased myocardial activities of superoxide dismutase, catalase and glutathione peroxidase .
Action Environment
It’s worth noting that the protective effects of 20®-ginsenoside rg2 were blocked by ex527, indicating that sirt1 signaling may be involved in the pharmacological action of 20®-ginsenoside rg2 . This suggests that the presence of certain substances in the environment (such as other drugs or inhibitors) could potentially influence the action of 20®-Ginsenoside Rg2.
Biochemical Analysis
Biochemical Properties
20R-Ginsenoside Rg2 plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of enzymes such as creatine kinase-MB, aspartate aminotransferase, and lactate dehydrogenase . Additionally, 20R-Ginsenoside Rg2 interacts with proteins like B-cell lymphoma-2, procaspase-3, and procaspase-9, modulating their expression levels . These interactions contribute to its anti-apoptotic and cardioprotective effects.
Cellular Effects
20R-Ginsenoside Rg2 exerts various effects on different cell types and cellular processes. In cardiomyocytes, it protects against oxidative stress and apoptosis by inhibiting reactive oxygen species production and increasing antioxidant levels . In neuronal cells, 20R-Ginsenoside Rg2 enhances resistance to injury and modulates neural activity . It also influences cell signaling pathways, such as the NF-κB and p-ERK pathways, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 20R-Ginsenoside Rg2 involves several key interactions at the molecular level. It binds to and activates the silent information regulator SIRT1, which plays a crucial role in reducing oxidative stress and inflammation . Additionally, 20R-Ginsenoside Rg2 modulates the expression of apoptotic proteins by upregulating B-cell lymphoma-2 and downregulating Bax . These interactions contribute to its protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20R-Ginsenoside Rg2 have been observed to change over time. Studies have shown that its cardioprotective effects are sustained for at least 72 hours after myocardial ischemia/reperfusion injury . The compound’s stability and degradation have been studied, revealing that it remains stable under specific storage conditions, such as -20°C for powder and -80°C in solvent . Long-term effects on cellular function include sustained antioxidant and anti-inflammatory activities.
Dosage Effects in Animal Models
The effects of 20R-Ginsenoside Rg2 vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic-like effects in a post-traumatic stress disorder model . Higher doses may lead to toxic or adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, indicating that optimal dosages are crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
20R-Ginsenoside Rg2 is involved in several metabolic pathways, including its bioconversion into other ginsenosides. In rat liver microsomes, it is metabolized into SIRT1-activating metabolites, such as ginsenotransmetin A . These metabolites further enhance its bioactivity by activating SIRT1 and other related pathways. The metabolic flux and levels of metabolites are influenced by the presence of specific enzymes and cofactors.
Transport and Distribution
Within cells and tissues, 20R-Ginsenoside Rg2 is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the heart and brain, where it exerts its protective effects . The compound’s solubility in solvents like pyridine, methanol, and ethanol facilitates its distribution within the body .
Subcellular Localization
The subcellular localization of 20R-Ginsenoside Rg2 plays a crucial role in its activity and function. It is known to localize in mitochondria, where it modulates the expression of apoptotic proteins and enhances antioxidant defenses . Targeting signals and post-translational modifications may direct 20R-Ginsenoside Rg2 to specific compartments or organelles, further influencing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 20®-Ginsenoside Rg2 is typically synthesized from its 20(S)-isomer through chemical epimerization and microbial transformation. The C20 configuration of 20®-Ginsenoside Rg2 is usually determined using 13C NMR and X-ray single-crystal diffraction .
Industrial Production Methods: Industrial production of 20®-Ginsenoside Rg2 involves the use of high-performance liquid chromatography (HPLC) for separation and detection. The compound is isolated from processed ginseng preparations, and the complete 1H-NMR and 13C-NMR spectroscopic data are obtained for rapid identification .
Chemical Reactions Analysis
Types of Reactions: 20®-Ginsenoside Rg2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced biological activities, such as increased anti-tumor and antioxidant effects .
Scientific Research Applications
20®-Ginsenoside Rg2 has a wide range of scientific research applications:
Chemistry: Used as a reference compound for studying the stereochemistry and reactivity of ginsenosides.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and osteoporosis.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Comparison with Similar Compounds
20(S)-Ginsenoside Rg2: The stereoisomer of 20®-Ginsenoside Rg2 with different pharmacological properties.
20®-Ginsenoside Rh2: Another rare ginsenoside with potent anti-cancer effects.
20(S)-Ginsenoside Rh2: The stereoisomer of 20®-Ginsenoside Rh2 with distinct biological activities.
Uniqueness: 20®-Ginsenoside Rg2 is unique due to its specific C20 configuration, which imparts distinct pharmacological properties compared to its 20(S)-isomer and other ginsenosides. Its ability to modulate multiple biological pathways makes it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCLJAHARWNLA-RPNKVCLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)
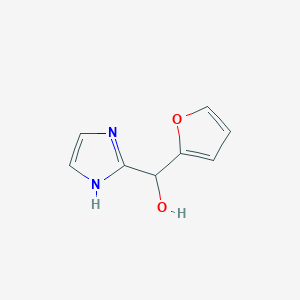
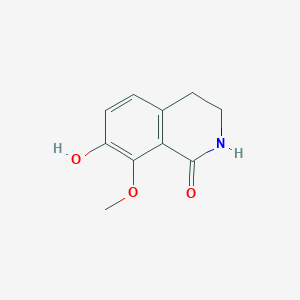
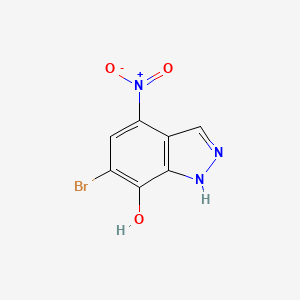
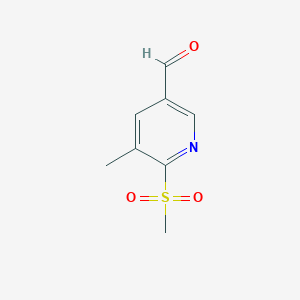
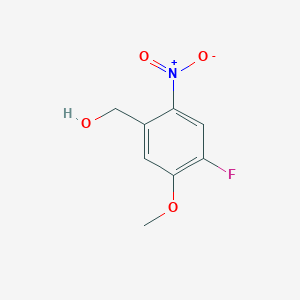
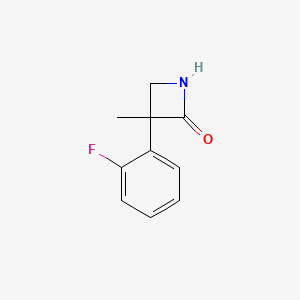
![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

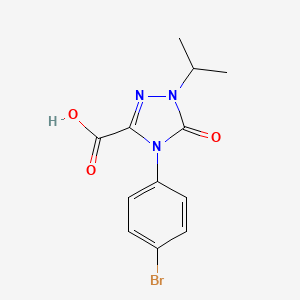
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
